molecular formula C13H10N2O6S B8760613 3-{[(3-Nitrophenyl)sulfonyl]amino}benzoic acid

3-{[(3-Nitrophenyl)sulfonyl]amino}benzoic acid

Cat. No.: B8760613
M. Wt: 322.30 g/mol
InChI Key: YJCMSQLOXDAOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-Nitrophenyl)sulfonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C13H10N2O6S and its molecular weight is 322.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10N2O6S

Molecular Weight

322.30 g/mol

IUPAC Name

3-[(3-nitrophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H10N2O6S/c16-13(17)9-3-1-4-10(7-9)14-22(20,21)12-6-2-5-11(8-12)15(18)19/h1-8,14H,(H,16,17)

InChI Key

YJCMSQLOXDAOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.51 g (10 mmol) of the methyl 3-aminobenzoate prepared in Example 1 in 40 mL of methylene chloride containing 2 mL of N-methylmorpholine was added 2.21 g (10 mmol) of 3-nitrobenzenesulfonyl chloride. After stirred at room temperature for 3 hours, methylene chloride (200 mL) was added and washed with saturated NaHCO3 (2×50 mL), 1N HCl (2×50 mL) and brine (2×50 mL) and dried over Na2SO4. After evaporation of the solvent, the residue was dissolved in THF (50 mL), 2N NaOH (10 mL) was added and the mixture heated to 60° C. for 2 hours. After neutralization with 1N HCl, the mixture was extracted with ethyl acetate (4×50 mL) and the organic phase was washed with brine (2×50 mL), dried over Na2SO4 and evaporated to give 3.05 g (94%) of the title compound as a white solid: 1H-NMR (300 MHz, DMSO-d6): δ 7.38 (m, 2H), 7.65 (t, 1H), 7.70 (s, 1H), 7.87 (t, 1H), 8.13 (dd, 1H), 8.47 (dd, 1H), 8.50 (t, 1H), 10.81 (s, 1H), 13.11 (s, 1H).
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
94%

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